3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine

CAS No.: 1227516-67-7

Cat. No.: VC2766838

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227516-67-7 |

|---|---|

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| IUPAC Name | 3-chloro-4-methoxy-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 |

| Standard InChI Key | HLDPQYIPWXPXED-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=C1)C(F)(F)F)Cl |

| Canonical SMILES | COC1=C(C(=NC=C1)C(F)(F)F)Cl |

Introduction

Chemical Properties and Structure

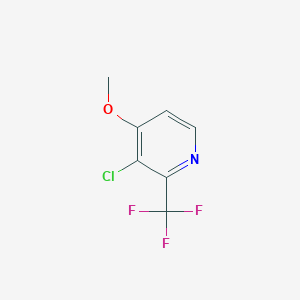

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with three functional groups: a chlorine atom at position 3, a methoxy group at position 4, and a trifluoromethyl group at position 2. This particular arrangement of substituents creates a molecule with distinctive physicochemical properties.

Physical and Chemical Properties

The compound is identified by the CAS number 1227516-67-7 and possesses the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents (dichloromethane, acetonitrile) |

| Structure | Pyridine ring with 3-Cl, 4-OCH₃, and 2-CF₃ substituents |

The trifluoromethyl group significantly influences the compound's properties by enhancing lipophilicity and electron-withdrawing effects, while the methoxy group introduces potential hydrogen bonding capabilities.

Synthesis Methods

The synthesis of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine requires careful control of reaction conditions including temperature, pressure, and reagent concentrations to achieve high yields. Several synthetic approaches have been developed, with catalysts often employed to enhance reaction rates and selectivity.

Common Synthetic Routes

Applications and Biological Activity

Pharmaceutical Applications

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine serves as a significant intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties and reactivity. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes, while the methoxy group allows for potential hydrogen bonding with targets, influencing binding affinity and specificity.

Agrochemical Applications

Beyond pharmaceutical applications, this compound and its derivatives have found utility in the development of agrochemicals, particularly in the synthesis of herbicides and fungicides. The halogenated pyridine structure often contributes to the biological activity of these compounds against various plant pathogens and weeds.

Stability and Reactivity

3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine exhibits notable stability under standard conditions but demonstrates reactivity patterns consistent with its functional groups. The presence of the electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen or the chloro substituent.

Chemical Reactivity

The chlorine atom at position 3 serves as a reactive site for various transformations, including:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi)

-

Directed metallation reactions

These reactivity patterns make the compound valuable in the synthesis of more complex structures required for pharmaceutical and agrochemical development.

Comparison with Related Compounds

Several isomers and related compounds of 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine exist, each with distinct properties and applications. Comparing these compounds provides insights into how subtle structural differences influence their physicochemical properties and potential applications.

Structural Isomers

These structural isomers, with varied positions of the chloro, methoxy, and trifluoromethyl groups on the pyridine ring, exhibit different chemical reactivity and biological properties. For example, 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine is noted for its versatility as a building block in the synthesis of biologically active molecules due to the specific electronic and steric effects of its substituents .

Current Research and Future Prospects

Research into trifluoromethylpyridine derivatives continues to expand, with ongoing efforts to develop more efficient synthetic routes and explore new applications. The unique combination of functional groups in 3-Chloro-4-methoxy-2-(trifluoromethyl)pyridine and related compounds makes them valuable scaffolds for medicinal chemistry and agrochemical development.

Future research directions may include:

-

Development of more efficient and environmentally friendly synthetic methods

-

Exploration of new biological activities and therapeutic applications

-

Investigation of structure-activity relationships to guide the design of more potent derivatives

-

Application in materials science and other fields beyond medicinal and agricultural chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume